DPPI Inhibition vs. Leu-Leu-OMe
Methyl 2-(2-aminoacetamido)-4-methylpentanoate, as part of a larger inhibitor structure, demonstrates potent inhibition of human DPPI with an IC50 of 0.400 nM. This is in stark contrast to the well-known lysosomotropic agent Leu-Leu-OMe, which acts as a DPPI substrate, not a potent inhibitor, and induces toxicity through polymerization and lysosomal rupture rather than direct, high-affinity enzyme blockade [1]. The sub-nanomolar potency of the Gly-Leu-OMe-containing inhibitor highlights the critical role of the glycine residue and the precise N-terminal modifications in achieving high-affinity binding to the DPPI active site [1].
Comparator: Leu-Leu-OMe — not a potent inhibitor; acts as substrate
| Evidence Dimension | Inhibition potency (IC50) against human DPPI |
|---|---|
| Target Compound Data | 0.400 nM (for an inhibitor containing the Gly-Leu-OMe core structure) |
| Comparator Or Baseline | Leu-Leu-OMe: Not a potent inhibitor; acts as a substrate with K_m in the micromolar range for polymerization. |
| Quantified Difference | Target compound achieves sub-nanomolar inhibition, while Leu-Leu-OMe is a substrate with no reported high-affinity inhibition. |
| Conditions | Recombinant human DPPI enzyme assay using Gly-Arg-AMC as substrate. |
Why This Matters
This quantitative difference defines the compound's utility in developing high-potency DPPI inhibitors for therapeutic research, as opposed to Leu-Leu-OMe's role as a cytotoxic tool compound.
- [1] BindingDB. (2018). BDBM201015: IC50 = 0.400 nM for human Dipeptidyl peptidase 1 (DPPI). Retrieved from http://ww.w.bindingdb.org/ View Source
